Cas no 62759-83-5 (Methyl 4,4-dimethoxy-3-oxopentanoate)

Methyl 4,4-dimethoxy-3-oxopentanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4,4-dimethoxy-3-oxopentanoate
- Methyl 4,4-dimethoxy-3-oxovalerate
- Pentanoic acid, 4,4-dimethoxy-3-oxo-, methyl ester
- AKOS015919513
- SCHEMBL1552599
- EN300-187941
- Methyl 4,4-dimethoxy-3-oxovalerate,97%
- CS-0237898
- Methy l4,4-dimethoxy-3-oxopentanoate
- Z1255427416
- Methyl4,4-dimethoxy-3-oxopentanoate
- FT-0660495
- 62759-83-5
- BS-42431
- A23160
- Methy 4,4-dimethoxy-3-oxopentanoate
- Methyl 4,4-dimethoxy-3-oxovalerate, 97%
- ZQFJOBUKEHFXKY-UHFFFAOYSA-N
- MFCD00075269
- DTXSID70408094
- DB-026989
-
- MDL: MFCD00075269
- インチ: InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3
- InChIKey: ZQFJOBUKEHFXKY-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)CC(=O)OC)(OC)OC
計算された属性
- せいみつぶんしりょう: 190.08400
- どういたいしつりょう: 190.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 61.8Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.111 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 69-73 °C/0.35 mmHg(lit.)
- フラッシュポイント: 華氏温度:221°f
摂氏度:105°c - 屈折率: n20/D 1.435(lit.)
- ようかいど: 溶出度(95 g/l)(25ºC)、
- PSA: 61.83000
- LogP: 0.12760
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Methyl 4,4-dimethoxy-3-oxopentanoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4,4-dimethoxy-3-oxopentanoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 4,4-dimethoxy-3-oxopentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K39177-2g |
methyl 4,4-dimethoxy-3-oxovalerate |
62759-83-5 | 95% | 2g |
$298 | 2024-05-24 | |
Enamine | EN300-187941-5.0g |
methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 95.0% | 5.0g |
$144.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80990-1g |
Methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 1g |
¥558.0 | 2021-09-08 | ||
Enamine | EN300-187941-10.0g |
methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 95.0% | 10.0g |
$255.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235782-5 g |
Methyl 4,4-dimethoxy-3-oxovalerate, |
62759-83-5 | 5g |
¥2,189.00 | 2023-07-11 | ||
Enamine | EN300-187941-1.0g |
methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 95.0% | 1.0g |
$38.0 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 343587-5G |
Methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 5g |
¥2700.98 | 2023-12-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M821351-5g |
Methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 97% | 5g |
1,372.00 | 2021-05-17 | |
Enamine | EN300-187941-1g |
methyl 4,4-dimethoxy-3-oxopentanoate |
62759-83-5 | 95% | 1g |
$38.0 | 2023-09-18 | |
eNovation Chemicals LLC | Y1201242-5g |
METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE |
62759-83-5 | 95% | 5g |
$430 | 2025-02-20 |
Methyl 4,4-dimethoxy-3-oxopentanoate 関連文献
-
1. A simple synthesis of anthracyclinones from 2-acetylquinizarinKhairuzzaman B. Mullah,James K. Sutherland J. Chem. Soc. Perkin Trans. 1 1992 1237
Methyl 4,4-dimethoxy-3-oxopentanoateに関する追加情報
Comprehensive Overview of Methyl 4,4-dimethoxy-3-oxopentanoate (CAS No. 62759-83-5): Properties, Applications, and Industry Insights
Methyl 4,4-dimethoxy-3-oxopentanoate (CAS No. 62759-83-5) is a specialized organic compound widely recognized for its versatile role in synthetic chemistry and industrial applications. This ester derivative, characterized by its dimethoxy and oxopentanoate functional groups, serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its unique molecular structure, combining a ketone and ester moiety, enables diverse reactivity, making it a valuable building block for researchers and manufacturers alike.
In recent years, the demand for Methyl 4,4-dimethoxy-3-oxopentanoate has surged due to its applications in green chemistry and sustainable synthesis. With growing interest in eco-friendly solvents and biodegradable intermediates, this compound has gained attention for its potential to reduce environmental impact in chemical processes. Researchers are actively exploring its use in catalyzed reactions and asymmetric synthesis, aligning with the global shift toward greener methodologies. Keywords such as "sustainable chemical synthesis" and "green chemistry intermediates" frequently appear in academic and industrial discussions, reflecting its relevance in contemporary research.
The compound's physicochemical properties, including its solubility in polar solvents like methanol and acetone, further enhance its utility. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify its purity and structural integrity. Industries prioritize high-purity grades of Methyl 4,4-dimethoxy-3-oxopentanoate to ensure optimal performance in downstream applications, particularly in pharmaceutical intermediates and flavor/fragrance formulations. Questions like "How to synthesize Methyl 4,4-dimethoxy-3-oxopentanoate?" or "What are the alternatives to traditional ketone esters?" are frequently searched, highlighting user interest in its synthetic pathways and functional alternatives.
From a commercial perspective, CAS No. 62759-83-5 is supplied by leading chemical manufacturers under stringent quality controls. Regulatory compliance, including REACH and FDA guidelines, ensures its safe handling and application. The compound's stability under controlled conditions makes it suitable for long-term storage, though recommendations often include protection from moisture and extreme temperatures. Searches for "buy Methyl 4,4-dimethoxy-3-oxopentanoate" or "suppliers of CAS 62759-83-5" indicate robust market demand, driven by its expanding role in high-value chemical production.
Innovations in process optimization and scalable synthesis continue to shape the future of Methyl 4,4-dimethoxy-3-oxopentanoate. Emerging trends, such as flow chemistry and enzymatic catalysis, are being investigated to improve yield and reduce waste. As industries prioritize cost-efficiency and sustainability, this compound is poised to remain a key player in advanced chemical manufacturing. Its adaptability to multistep reactions and compatibility with transition metal catalysts further solidify its position in modern synthetic workflows.
In conclusion, Methyl 4,4-dimethoxy-3-oxopentanoate (CAS No. 62759-83-5) exemplifies the intersection of innovation and practicality in organic chemistry. Whether for academic research or industrial-scale production, its multifaceted applications and alignment with green chemistry principles make it a compound of enduring significance. For professionals seeking reliable data or procurement options, understanding its properties and market dynamics is essential to leveraging its full potential.
62759-83-5 (Methyl 4,4-dimethoxy-3-oxopentanoate) 関連製品
- 1250411-03-0(methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)
- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))
- 2034290-63-4(3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea)
- 1895212-97-1(1-(3-methoxy-2-methylphenyl)cyclopentylmethanamine)
- 953141-93-0(4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)
- 1189648-25-6(methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate)
- 892758-99-5(1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)
- 1516117-36-4(2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)
- 2059938-15-5(3-(1-hydroxyethyl)-6,7-dihydro-1,2-benzoxazol-4-ol)
